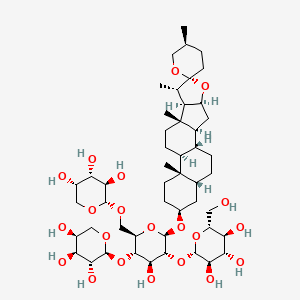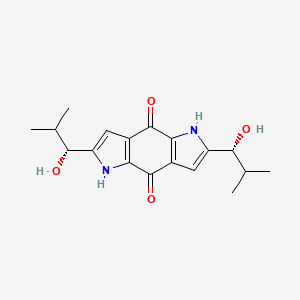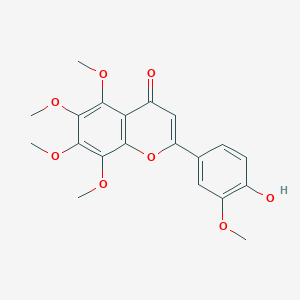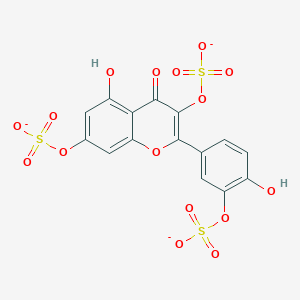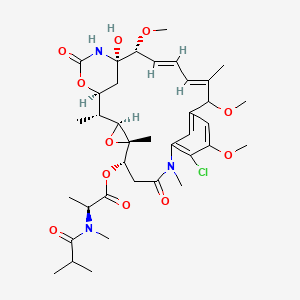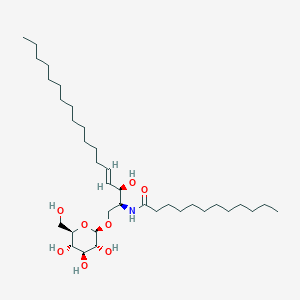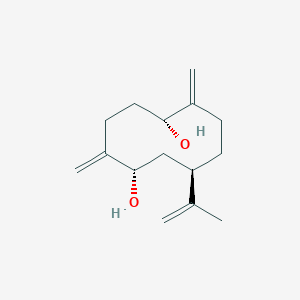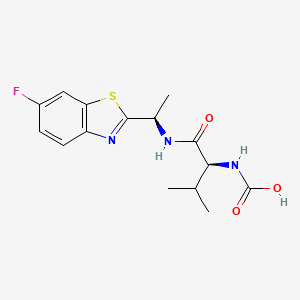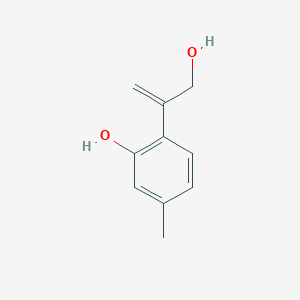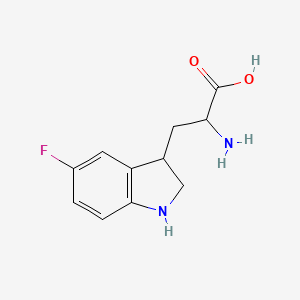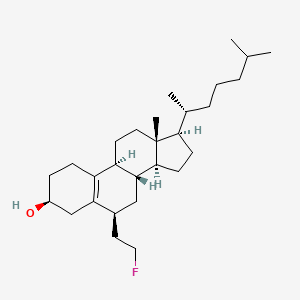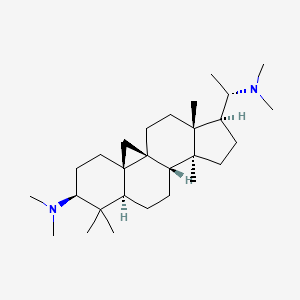
Cycloprotobuxine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloprotobuxine A is a natural product found in Buxus sempervirens and Buxus balearica with data available.
Aplicaciones Científicas De Investigación
Cyclophilin Inhibition and Liver Diseases
Cycloprotobuxine A, through its interaction with cyclophilins, may have therapeutic potential in liver diseases. Cyclophilins, particularly Cyclophilin A (CypA), play a role in the pathogenesis of various liver diseases. Inhibiting these proteins could be beneficial for conditions like hepatitis, liver inflammation and fibrosis, and even hepatocellular carcinoma. Non-immunosuppressive cyclophilin inhibitors, which may include compounds like this compound, have shown promise in both in vitro and in vivo studies, suggesting potential therapeutic applications in liver diseases (Naoumov, 2014).
Antiproteinuric Effects in Genetic Glomerulopathies
Research has indicated that this compound, through its structural similarities to cyclosporine A (CyA), might have antiproteinuric effects. This is particularly relevant in genetic glomerulopathies, where CyA therapy has shown benefits in reducing proteinuria. The mechanism behind this effect involves the stabilization of the actin cytoskeleton in kidney podocytes, suggesting potential use of this compound in similar contexts (Bensman & Niaudet, 2010).
Oxidative Stress and Kidney Function
This compound might play a role in modulating oxidative stress and thereby impacting kidney function. This is based on the understanding of Cyclosporine A-induced oxidative stress in renal mesangial cells and its mechanism involving MAPK signaling. Since this compound could interact with similar pathways, it might have implications in preventing or reducing renal damage associated with oxidative stress (O’Connell et al., 2012).
Hepatotoxicity and Nephrotoxicity Modulation
In the context of chemotherapy, this compound could potentially modulate the hepatotoxic and nephrotoxic effects of drugs like cyclophosphamide. This is based on studies showing that certain compounds can protect against such toxicities, suggesting a possible area of application for this compound in reducing the adverse effects of chemotherapeutic agents on the liver and kidneys (Caglayan et al., 2018).
Role in Immunomodulation and Oncogenesis
This compound may have a role in immunomodulation and possibly in the context of oncogenesis, owing to its structural relation to cyclophilin inhibitors. Cyclophilin A, in particular, has been implicated in various cancers, and its modulation could be a strategy in cancer therapy. Given this compound's potential impact on cyclophilins, it might offer pathways for the treatment or prevention of certain cancers (Lee, 2010).
Propiedades
Número CAS |
2278-38-8 |
|---|---|
Fórmula molecular |
C28H50N2 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,N,7,7,12,16-hexamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine |
InChI |
InChI=1S/C28H50N2/c1-19(29(6)7)20-12-14-26(5)22-11-10-21-24(2,3)23(30(8)9)13-15-27(21)18-28(22,27)17-16-25(20,26)4/h19-23H,10-18H2,1-9H3/t19-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1 |
Clave InChI |
RJNWIZNQHVCLDL-AENRXNTRSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)N(C)C |
SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C)N(C)C |
SMILES canónico |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C)N(C)C |
Sinónimos |
cycloprotobuxine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



